molecular formula C6H3Cl6N3S B14173477 2-Methylthio-4,6-bis(trichloromethyl)-s-triazine CAS No. 3599-76-6

2-Methylthio-4,6-bis(trichloromethyl)-s-triazine

Cat. No.: B14173477
CAS No.: 3599-76-6
M. Wt: 361.9 g/mol
InChI Key: CYPWEVNLBQKLEU-UHFFFAOYSA-N
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Description

2-Methylthio-4,6-bis(trichloromethyl)-s-triazine is a chemical compound with the molecular formula C7H4Cl6N2S. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is particularly noted for its nitrification-inhibitory activity, making it valuable in agricultural practices to enhance nitrogen utilization efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-4,6-bis(trichloromethyl)-s-triazine typically involves the trimerization of trichloroacetonitrile in the presence of a catalyst such as aluminum bromide (AlBr3) and hydrochloric acid (HCl). The reaction proceeds under controlled conditions to ensure the formation of the desired triazine ring structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthio-4,6-bis(trichloromethyl)-s-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl groups to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives .

Scientific Research Applications

2-Methylthio-4,6-bis(trichloromethyl)-s-triazine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Methylthio-4,6-bis(trichloromethyl)-s-triazine involves the inhibition of nitrification in soils. The compound interferes with the enzymatic conversion of ammonium (NH4+) to nitrite (NO2-) by blocking the activity of ammonia monooxygenase and hydroxylamine oxidoreductase. This inhibition prevents the formation of nitrate (NO3-), thereby reducing nitrogen loss through leaching and enhancing nitrogen use efficiency in plants .

Comparison with Similar Compounds

  • 2-Chloro-6-trichloromethylpyridine
  • 2-Amino-4-methyl-6-trichloromethyl-1,3,5-triazine
  • 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Comparison: Compared to these similar compounds, 2-Methylthio-4,6-bis(trichloromethyl)-s-triazine exhibits unique properties such as enhanced nitrification-inhibitory activity and greater stability under various environmental conditions. Its methylthio group contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

2-methylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl6N3S/c1-16-4-14-2(5(7,8)9)13-3(15-4)6(10,11)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPWEVNLBQKLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl6N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189550
Record name 2-Methylthio-4,6-bis(trichloromethyl)-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3599-76-6
Record name 2-Methylthio-4,6-bis(trichloromethyl)-s-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003599766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylthio-4,6-bis(trichloromethyl)-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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